molecular formula C13H18 B3315160 4-(3,4-Dimethylphenyl)-2-methyl-1-butene CAS No. 951892-17-4

4-(3,4-Dimethylphenyl)-2-methyl-1-butene

Cat. No.: B3315160
CAS No.: 951892-17-4
M. Wt: 174.28 g/mol
InChI Key: FOCFPFAYJBBHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dimethylphenyl)-2-methyl-1-butene is an organic compound characterized by its unique structure, which includes a butene backbone substituted with a 3,4-dimethylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-2-methyl-1-butene typically involves the alkylation of 3,4-dimethylphenyl derivatives with appropriate butene precursors. One common method includes the reaction of 3,4-dimethylphenylmagnesium bromide with 2-methyl-1-butene under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions. The use of continuous flow reactors can also improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-2-methyl-1-butene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the double bond in the butene moiety to a single bond, yielding saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different functional groups such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.

    Reduction: The major product is the fully saturated 4-(3,4-dimethylphenyl)-2-methylbutane.

    Substitution: Products vary based on the substituent introduced, such as 4-(3,4-dimethylphenyl)-2-methyl-1-bromo-1-butene.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-2-methyl-1-butene has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.

    Medicine: Research into its derivatives may yield new therapeutic agents with unique biological activities.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-2-methyl-1-butene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in oxidation reactions, the double bond in the butene moiety is attacked by the oxidizing agent, leading to the formation of intermediate species that eventually yield the oxidized product. The phenyl ring can undergo electrophilic substitution, where the electron-rich aromatic system interacts with electrophiles to form substituted products.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethylphenyl)-1-butene
  • 4-(3,4-Dimethylphenyl)-2-butene
  • 4-(3,4-Dimethylphenyl)-3-methyl-1-butene

Uniqueness

4-(3,4-Dimethylphenyl)-2-methyl-1-butene is unique due to the specific positioning of the methyl group on the butene backbone, which can influence its reactivity and the types of products formed in chemical reactions. This structural uniqueness makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Properties

IUPAC Name

1,2-dimethyl-4-(3-methylbut-3-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-10(2)5-7-13-8-6-11(3)12(4)9-13/h6,8-9H,1,5,7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCFPFAYJBBHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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